molecular formula C18H20Cl2N2O2S B3515335 1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine

Cat. No.: B3515335
M. Wt: 399.3 g/mol
InChI Key: LVDRYKANGGIMCP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzenesulfonyl group and a 4-ethylphenyl group

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzenesulfonyl chloride and 4-ethylphenylpiperazine.

    Reaction Conditions: The reaction between 3,4-dichlorobenzenesulfonyl chloride and 4-ethylphenylpiperazine is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the reaction is conducted in a solvent such as dichloromethane or toluene under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions vary depending on the desired product, but generally involve controlled temperature and pH.

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-ethylphenyl)piperazine can be compared with other sulfonyl piperazine derivatives:

    Similar Compounds: Examples include 1-(3,4-Dichlorobenzenesulfonyl)-4-phenylpiperazine and 1-(3,4-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine.

    Uniqueness: The presence of the 4-ethylphenyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(4-ethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-2-14-3-5-15(6-4-14)21-9-11-22(12-10-21)25(23,24)16-7-8-17(19)18(20)13-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRYKANGGIMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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